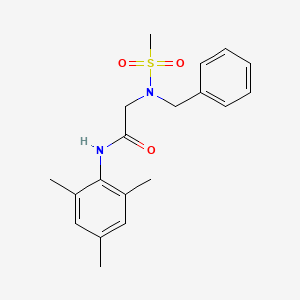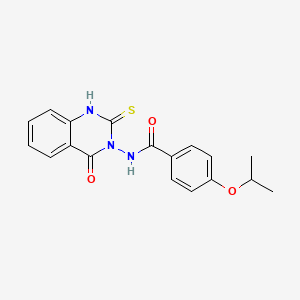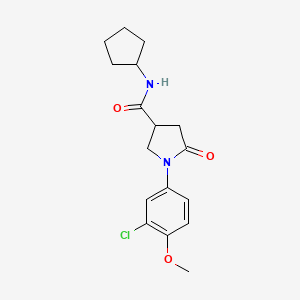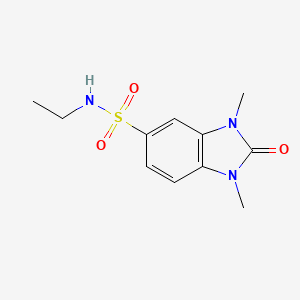![molecular formula C20H17ClN2O B4628959 N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide
Descripción general
Descripción
N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide is a useful research compound. Its molecular formula is C20H17ClN2O and its molecular weight is 336.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-[(4-chlorophenyl)(3-pyridinyl)methyl]-3-methylbenzamide is 336.1029409 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Synthesis of Novel Compounds
Ruthenium Complexes : Diphenylphosphino derivatives of carboxylic amides, including N-methylbenzamide, were synthesized and reacted with ruthenium complexes to form mono- and bis-chelates, demonstrating applications in coordination chemistry and potential catalysis processes (Gericke & Wagler, 2016).
Nucleophilic Addition : The addition of nucleophiles to 3-substituted pyridinium salts prepared from N-methylbenzamide showed good to excellent regioselectivities, leading to the synthesis of novel compounds like (-)-L-733,061 and (-)-CP-99,994, showcasing the compound's role in synthetic organic chemistry (Lemire et al., 2004).
Biological Evaluation and Antiproliferative Activity
- Antiproliferative Activity : A compound synthesized by condensation involving 3-methoxybenzamide demonstrated marked inhibition against various cancer cell lines, indicating the potential for anticancer activity research (Huang et al., 2020).
Miscellaneous Applications
- Photocatalytic Degradation : Research involving photocatalytic degradation of environmental pollutants used related benzamide compounds as a reference, showing the potential application of such compounds in environmental science and degradation studies (Torimoto et al., 1996).
Mecanismo De Acción
Target of Action
The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process vital for the growth and development of new blood vessels. It is particularly important in pathological conditions such as cancer, where angiogenesis contributes to tumor growth and metastasis.
Mode of Action
The compound interacts with its target, VEGFR1, by binding to the receptor’s active site This interaction can inhibit the receptor’s activity, preventing the signal transduction that would normally promote angiogenesis
Biochemical Pathways
The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, which is central to angiogenesis . By blocking this pathway, the compound can potentially disrupt the growth and development of new blood vessels. This could have downstream effects on processes such as tumor growth and metastasis, which rely on angiogenesis for nutrient supply and waste removal.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis . This could result in reduced blood vessel growth and potentially slow the progression of diseases such as cancer.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-4-2-5-16(12-14)20(24)23-19(17-6-3-11-22-13-17)15-7-9-18(21)10-8-15/h2-13,19H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFSDFPTONGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-3-(2-methoxyphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4628890.png)
![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4628902.png)

![5-[3-allyl-4-(allyloxy)-5-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4628912.png)

![6-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4628924.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)
